N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the class of pyrrolopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings. The presence of cycloheptyl, methoxyphenyl, and phenyl groups further enhances its chemical properties and biological activities.
Preparation Methods
The synthesis of N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves multiple steps. One common method starts with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors such as dimethyl malonate and ethyl cyanoacetate . . Industrial production methods may involve optimizing these synthetic routes to improve yield and scalability.
Chemical Reactions Analysis
N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Scientific Research Applications
N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It has been shown to inhibit enzymes such as aurora kinase A and epidermal growth factor receptor kinase, leading to the disruption of key signaling pathways involved in cell proliferation and survival . The compound’s ability to bind to these targets and inhibit their activity is attributed to its unique chemical structure and functional groups.
Comparison with Similar Compounds
N-cycloheptyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
N-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This compound shares the same pyrrolo[2,3-d]pyrimidine core but lacks the cycloheptyl and methoxyphenyl groups, resulting in different biological activities and properties.
N-(4-methoxyphenyl)-6-phenylthieno[2,3-d]pyrimidin-4-amine: This compound has a similar structure but contains a thieno ring instead of a pyrrolo ring, leading to variations in its chemical and biological properties.
®-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile: This compound has a different substitution pattern but shares the pyrrolo[2,3-d]pyrimidine core, resulting in selective inhibition of specific enzymes.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C26H28N4O |
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Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-cycloheptyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C26H28N4O/c1-31-22-15-13-21(14-16-22)30-17-23(19-9-5-4-6-10-19)24-25(27-18-28-26(24)30)29-20-11-7-2-3-8-12-20/h4-6,9-10,13-18,20H,2-3,7-8,11-12H2,1H3,(H,27,28,29) |
InChI Key |
XQOGXVRGDXJVMT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NC4CCCCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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